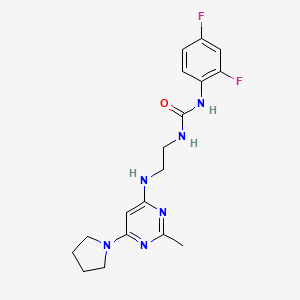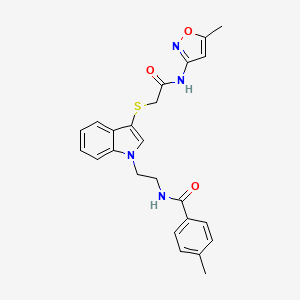
4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with basic building blocks and advancing through various intermediates. For instance, Sailaja Rani Talupur et al. (2021) described the synthesis of related compounds by condensing thiophene-2-carboxamide with dimethoxybenzaldehyde, followed by reactions with sodium azide and other reagents to achieve targeted molecules, characterized by IR, 1HNMR, and Mass analyses (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, A. Camerman et al. (2005) analyzed the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into the stereochemistry and molecular interactions of such compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds depend significantly on their molecular structure. For instance, the presence of thiazole and benzamide moieties can influence the compound's reactivity towards nucleophiles and electrophiles, as well as its photophysical properties. Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes of related compounds, demonstrating their fluorescence properties and potential anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. S. Demir et al. (2015) used X-ray diffraction and DFT calculations to analyze a similar compound's structure, offering insights into its physical properties and potential antioxidant activity (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Synthesis of Heterocyclic Compounds for Anti-inflammatory and Analgesic Effects : A study by Abu-Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds demonstrated high COX-2 selectivity and potential for therapeutic use in managing pain and inflammation Abu-Hashem, Al-Hussain, & Zaki, 2020.
COX Inhibitory Activity of Triazine Derivatives : Ertas et al. (2022) synthesized triazine derivatives that showed strong inhibitory activity on the COX-2 enzyme, highlighting the potential of these compounds in developing new anti-inflammatory drugs. The study underscores the importance of the 4-methoxyphenyl group in enhancing COX-2 selectivity Ertas, Biltekin, Berk, Yurttaş, & Demirayak, 2022.
Anticonvulsant Properties of Thiazolidinones : Research by Senthilraja and Alagarsamy (2012) explored the synthesis of thiazolidinone derivatives with promising anticonvulsant activities. This study contributes to the ongoing search for more effective treatments for seizure disorders Senthilraja & Alagarsamy, 2012.
Antimicrobial and Docking Studies of Tetrazol-Thiophene Derivatives : Talupur, Satheesh, and Chandrasekhar (2021) synthesized and evaluated the antimicrobial effectiveness of novel tetrazol-thiophene derivatives, also engaging in docking studies to understand their potential mechanism of action. This research indicates the compounds' utility in addressing microbial resistance Talupur, Satheesh, & Chandrasekhar, 2021.
Antifungal Potentials of Thiazol-Benzamides : A study by Narayana et al. (2004) on the synthesis of new thiazol-benzamide derivatives revealed their possible antifungal applications. This research highlights the therapeutic potential of such compounds in combating fungal infections Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004.
Mécanisme D'action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines .
Mode of Action
One of the 2-aminothiazole derivatives, n-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been reported to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4
Biochemical Pathways
For instance, a synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has been indicated to have important antioxidant properties , suggesting that it might be involved in the oxidative stress pathway.
Result of Action
Given the reported activities of similar 2-aminothiazole derivatives, it can be inferred that this compound might exhibit anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-29-17-8-6-15(7-9-17)24-19(27)12-31-21-25-16(11-30-21)10-18(26)23-14-4-2-13(3-5-14)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAOIBCGYLJYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)


